molecular formula C15H11BrCl2N2 B1210865 Nolinium bromide CAS No. 40759-33-9

Nolinium bromide

Cat. No.: B1210865
CAS No.: 40759-33-9
M. Wt: 370.1 g/mol
InChI Key: CQJHTZPBHIZIPT-UHFFFAOYSA-N
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Description

Nolinium bromide is a nonanticholinergic, gastric acid antisecretory agent and a gastrointestinal tract antispasmodic agent. It has been demonstrated to have gastrointestinal antispasmodic action in various test systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nolinium bromide can be synthesized through a series of chemical reactions involving the bromination of specific precursor compounds. The detailed synthetic route involves the reaction of 2-[3,4-dichlorophenyl amino)-quinolizium with bromine under controlled conditions .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Nolinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizium derivatives, while substitution reactions can produce various substituted quinolizium compounds .

Scientific Research Applications

Nolinium bromide has a wide range of scientific research applications, including:

Mechanism of Action

Nolinium bromide exerts its effects primarily by inhibiting histamine-stimulated gastric acid secretion. It interferes with the K±dependent phosphatase step, reducing the turnover of the enzyme H+,K±ATPase, which is identified as the proton pump. This inhibition leads to a decrease in gastric acid secretion and provides antispasmodic effects in the gastrointestinal tract .

Comparison with Similar Compounds

Uniqueness of Nolinium Bromide: this compound is unique due to its nonanticholinergic mechanism of action, which differentiates it from other antispasmodic agents. Its ability to inhibit gastric acid secretion through the K±dependent phosphatase step makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

40759-33-9

Molecular Formula

C15H11BrCl2N2

Molecular Weight

370.1 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine;bromide

InChI

InChI=1S/C15H10Cl2N2.BrH/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12;/h1-10H;1H

InChI Key

CQJHTZPBHIZIPT-UHFFFAOYSA-N

SMILES

C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-]

Canonical SMILES

C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl.[Br-]

Key on ui other cas no.

40759-33-9

Synonyms

2-(3,4-dichlorophenylaminoanilino)quinolizinium bromide
nolinium bromide

Origin of Product

United States

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